molecular formula C23H21N3O2 B11616978 4-tert-butyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide

4-tert-butyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B11616978
M. Wt: 371.4 g/mol
InChI Key: ATGPEQSSJDVXFJ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that features a benzamide core substituted with a tert-butyl group, a pyridinyl group, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazole ring, followed by the introduction of the pyridinyl group and the tert-butyl group. The final step involves the formation of the benzamide linkage.

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Introduction of Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.

    Introduction of tert-Butyl Group: The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

    Formation of Benzamide Linkage: The final step involves the coupling of the benzoxazole-pyridinyl intermediate with a benzoyl chloride derivative to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridinyl or benzoxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents for alkylation reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

4-tert-butyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Biological Studies: It is used in studies to understand its interaction with various biological molecules and pathways.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares a similar benzamide core but differs in the substituents attached to the core structure.

    tert-Butyl (E)-2-[4-(pyridin-2-yl)benzylidene]hydrazinecarboxylate: This compound has a similar pyridinyl group but differs in the overall structure and functional groups.

Uniqueness

4-tert-butyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of the benzoxazole ring, which imparts distinct chemical and biological properties. Its combination of tert-butyl, pyridinyl, and benzoxazole groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

4-tert-butyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide

InChI

InChI=1S/C23H21N3O2/c1-23(2,3)17-6-4-15(5-7-17)21(27)25-18-8-9-20-19(14-18)26-22(28-20)16-10-12-24-13-11-16/h4-14H,1-3H3,(H,25,27)

InChI Key

ATGPEQSSJDVXFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4

Origin of Product

United States

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